molecular formula C9H15BrO3 B13069312 4-[(4-Bromooxolan-3-yl)oxy]oxane

4-[(4-Bromooxolan-3-yl)oxy]oxane

Cat. No.: B13069312
M. Wt: 251.12 g/mol
InChI Key: LKIUWEQPBIAEDN-UHFFFAOYSA-N
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Description

4-[(4-Bromooxolan-3-yl)oxy]oxane is a bicyclic organobromine compound characterized by a tetrahydrofuran (oxolane) ring substituted with a bromine atom at position 4, linked via an ether bond to an oxane (tetrahydropyran) ring. This structure confers unique electronic and steric properties due to the bromine atom’s polarizability and the rigidity of the fused oxygen-containing rings.

Properties

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

4-(4-bromooxolan-3-yl)oxyoxane

InChI

InChI=1S/C9H15BrO3/c10-8-5-12-6-9(8)13-7-1-3-11-4-2-7/h7-9H,1-6H2

InChI Key

LKIUWEQPBIAEDN-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2COCC2Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-Bromooxolan-3-yl)oxy]oxane typically involves the reaction of oxolane derivatives with brominating agents under controlled conditions. The exact synthetic routes and reaction conditions can vary, but common methods include:

Chemical Reactions Analysis

4-[(4-Bromooxolan-3-yl)oxy]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxolane derivatives with different oxidation states.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[(4-Bromooxolan-3-yl)oxy]oxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and oxolane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-[(4-Bromooxolan-3-yl)oxy]oxane with key analogs based on substituents, physicochemical properties, and applications inferred from the evidence:

Compound Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties Applications
This compound C₈H₁₂BrO₃ Bromine at oxolane C4; ether-linked oxane ~245.1 (calculated) High polarity due to Br; moderate solubility in polar solvents Potential intermediate in brominated drug synthesis
EMPA (Empagliflozin) C₂₃H₂₇ClO₇ Chlorophenyl; oxolan-3-yl; hydroxymethyl 450.9 High purity (99.3%); SGLT2 inhibitor Diabetes treatment via glucose reabsorption inhibition
X-Gal C₁₄H₁₅BrClNO₆ Bromo-chloroindole; hydroxymethyl oxane 408.6 Chromogenic substrate; blue product upon β-galactosidase cleavage Molecular biology (e.g., lacZ reporter assays)
Cyanidin-3-O-glucoside C₂₁H₂₁ClO₁₁ Anthocyanin core; multiple hydroxyl groups 484.8 Water-soluble; UV/Vis absorption at ~520 nm (red) Antioxidant research; dietary supplement
Metabolite metab_3695 C₁₁H₁₈O₁₁ Multiple hydroxyl groups on oxolane and oxane 362.3 High hydrophilicity (logP = -1.063 to 0.716) Microbial metabolism studies

Structural and Functional Differences

  • In contrast, X-Gal’s bromo-chloroindole moiety enables specific enzymatic interactions .
  • Oxygen Heterocycles : The oxolane-oxane linkage in this compound introduces conformational rigidity, similar to EMPA’s oxolan-3-yl group, which is critical for target binding in SGLT2 inhibition . Metabolite metab_3695’s hydroxyl-rich structure, however, prioritizes solubility over receptor affinity .
  • Polarity and Solubility: Bromine’s polarizability increases lipophilicity compared to hydroxyl-rich compounds like Cyanidin-3-O-glucoside, which is highly water-soluble due to phenolic and sugar moieties .

Biological Activity

The compound 4-[(4-Bromooxolan-3-yl)oxy]oxane , also known by its CAS number 84298-08-8, is a synthetic organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C9H15BrO3C_9H_{15}BrO_3. Its structure features a brominated oxolane moiety connected to an ether linkage, which may influence its biological interactions.

PropertyValue
Molecular Weight233.12 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number84298-08-8

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. Essential oils containing similar oxolane structures have shown efficacy against various bacterial and fungal strains. For instance, studies on essential oils from Ocotea species demonstrated antifungal activity against Candida parapsilosis with a minimum inhibitory concentration (MIC) of 500 µg/mL .

Cytotoxicity

The cytotoxic potential of compounds with oxolane structures has been evaluated in several studies. A notable study highlighted the cytotoxic effects of alkaloids derived from Ocotea species against human cancer cell lines, suggesting that similar structural motifs might also exhibit cytotoxic properties .

The mechanism by which This compound exerts its biological effects may involve:

  • Membrane Disruption : The lipophilic nature of oxolane derivatives can facilitate their interaction with microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes in microbial metabolism, contributing to their antimicrobial effects .

Case Studies

  • Antifungal Activity Assessment : In vitro studies have demonstrated that compounds structurally related to This compound can inhibit the growth of pathogenic fungi. For example, essential oils tested against Candida species showed varying degrees of antifungal activity, reinforcing the potential efficacy of brominated oxolanes in treating fungal infections.
  • Cytotoxicity Evaluation : A study conducted on various derivatives revealed that certain oxolane-based compounds displayed selective cytotoxicity towards cancer cell lines, indicating possible applications in cancer therapy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of C. parapsilosis growth
CytotoxicitySelective toxicity towards cancer cells
Enzyme inhibitionDisruption of metabolic pathways

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